molecular formula C11H15NO2 B8701279 Methyl 4-(2-aminopropyl)benzoate CAS No. 74733-67-8

Methyl 4-(2-aminopropyl)benzoate

Cat. No. B8701279
Key on ui cas rn: 74733-67-8
M. Wt: 193.24 g/mol
InChI Key: RHBGWZSBVYGMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04753962

Procedure details

1-(4-Carbomethoxyphenyl)propan-2-one oxime (10.0 g) in absolute alcohol (200 ml) and chloroform (25 ml) was hydrogenated on a Parr hydrogenator at 50 psi and at 50° in the presence of platinum oxide (250 mg) until hydrogen uptake had ceased. The catalyst was removed and the residue was recrystallised as the hydrochloride from methanol/ethyl acetate, mp 206°-210° (8.5 g). γ (d6DMSO) 8.84 (3H, d, 6 Hz), 6.2-7.5 (3H, m), 6.17 (3H, s), 2.59 (2H, d, J=8 Hz), 2.09 (2H, d, J=8 Hz), 1.50 (2H, br).
Name
1-(4-Carbomethoxyphenyl)propan-2-one oxime
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](=[N:14]O)[CH3:13])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[H][H]>C(Cl)(Cl)Cl.[Pt]=O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:13])[NH2:14])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
1-(4-Carbomethoxyphenyl)propan-2-one oxime
Quantity
10 g
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=C1)CC(C)=NO
Step Two
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised as the hydrochloride from methanol/ethyl acetate, mp 206°-210° (8.5 g)

Outcomes

Product
Name
Type
Smiles
C(=O)(OC)C1=CC=C(C=C1)CC(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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